molecular formula C21H23ClN2O4 B5955277 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one

4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B5955277
M. Wt: 402.9 g/mol
InChI Key: UTVOCTBBLBZACF-UHFFFAOYSA-N
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Description

The compound 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 1 with a furan-2-ylmethyl group and at position 4 with a carbonyl-linked 4-(4-chlorophenyl)-4-hydroxypiperidine moiety.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-(furan-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c22-17-5-3-16(4-6-17)21(27)7-9-23(10-8-21)20(26)15-12-19(25)24(13-15)14-18-2-1-11-28-18/h1-6,11,15,27H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVOCTBBLBZACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Piperidine Ring Formation: The chlorophenyl intermediate is then reacted with a piperidine derivative to form the hydroxypiperidinyl moiety.

    Coupling with Furan Ring: The hydroxypiperidinyl intermediate is coupled with a furan ring through a carbonyl linkage.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues with Piperidine and Chlorophenyl Motifs

Haloperidol EP Impurity D (CAS 67987-08-0)
  • Structure : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl]butan-1-one.
  • Key Similarities : Shares the 4-(4-chlorophenyl)-4-hydroxypiperidine group, a hallmark of antipsychotics like haloperidol.
  • Differences: The target compound replaces the butanone-linked phenyl group with a furan-substituted pyrrolidinone, reducing molecular weight (567.55 vs. ~422.87 g/mol) and altering lipophilicity. This substitution may influence blood-brain barrier penetration and metabolic stability .
Loperamide Derivatives
  • Example : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide hydrochloride.
  • Key Similarities : Contains the 4-chlorophenyl-piperidine pharmacophore.

Halogen-Substituted Aromatic Compounds

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one
  • Structure : Features a pyrazole-carbonyl-piperidine scaffold with 4-chlorophenyl and 4-fluorophenyl substituents.
  • Key Similarities : Chlorophenyl groups enhance electronegativity, improving target binding.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Haloperidol Impurity D Loperamide Derivative
Molecular Weight (g/mol) ~422.87 567.55 567.64
LogP (Predicted) ~2.8 ~4.1 ~3.9
Hydrogen Bond Donors 1 (OH) 2 (OH) 1 (OH)
Key Functional Groups Furan, Pyrrolidinone Butanone, Piperidine Diphenylbutanamide
  • Solubility : The furan group in the target compound may reduce aqueous solubility compared to phenyl analogues but enhance lipid solubility for CNS uptake .

Biological Activity

The compound 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one is a synthetic derivative related to piperidine and pyrrolidine classes, which have been studied for their potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClN2O3C_{21}H_{23}ClN_{2}O_{3} with a molecular weight of approximately 375.86 g/mol. The compound features a chlorophenyl group, a hydroxypiperidine moiety, and a furan substituent, which contribute to its biological activity.

Antipsychotic Effects

This compound is structurally related to haloperidol, an established antipsychotic medication. Studies indicate that derivatives of piperidine can exhibit dopamine receptor antagonism, which is crucial for their antipsychotic properties. The presence of the chlorophenyl group enhances the binding affinity for dopamine receptors, potentially leading to improved efficacy in treating schizophrenia and other psychotic disorders.

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds with similar structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that compounds structurally similar to this derivative inhibited cell proliferation and induced apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway.

The mechanisms through which this compound exerts its biological effects include:

  • Dopamine Receptor Antagonism : The compound's ability to block D2 dopamine receptors may contribute to its antipsychotic effects.
  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key enzymes involved in cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antipsychotic Activity

A study evaluating the antipsychotic activity of various piperidine derivatives found that those with structural similarities to haloperidol exhibited significant reductions in hyperactivity in animal models. The study reported an effective dose range that correlated with receptor binding affinity measurements.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrrolidine derivatives. The findings indicated that compounds similar to the one displayed IC50 values in the low micromolar range against multiple cancer cell lines, suggesting potent anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference StudyIC50 (µM)
AntipsychoticD2 Receptor AntagonismAnimal Model StudyN/A
AnticancerCell Proliferation InhibitionIn Vitro Cancer Cell Line Study0.5 - 5
Apoptosis InductionActivation of Apoptotic PathwaysMechanistic StudyN/A

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